N-(4-Fluorophenyl)anthranilic acid N-(4-Fluorophenyl)anthranilic acid
Brand Name: Vulcanchem
CAS No.: 54-60-4
VCID: VC21310609
InChI: InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)
SMILES: C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)F
Molecular Formula: C13H10FNO2
Molecular Weight: 231.22 g/mol

N-(4-Fluorophenyl)anthranilic acid

CAS No.: 54-60-4

Cat. No.: VC21310609

Molecular Formula: C13H10FNO2

Molecular Weight: 231.22 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Fluorophenyl)anthranilic acid - 54-60-4

Specification

CAS No. 54-60-4
Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
IUPAC Name 2-(4-fluoroanilino)benzoic acid
Standard InChI InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)
Standard InChI Key YQDLBCADRCGKQK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)F

Introduction

Physical and Chemical Properties

N-(4-Fluorophenyl)anthranilic acid exhibits specific physicochemical characteristics that define its behavior in various chemical and biological systems. Understanding these properties is essential for its application in research and development.

Basic Identification Properties

The compound is uniquely identified through several standard parameters:

PropertyValue
CAS Number54-60-4
Molecular FormulaC₁₃H₁₀FNO₂
Molecular Weight231.22200 g/mol
Exact Mass231.07000
Name2-(4-fluoroanilino)benzoic acid

The CAS number serves as a unique identifier for this chemical compound in scientific databases and literature worldwide .

Physical Properties

The physical characteristics of N-(4-Fluorophenyl)anthranilic acid determine its handling requirements and behavior under various conditions:

PropertyValue
Physical StateSolid
Density1.342 g/cm³
Melting Point199-203°C (literature)
Boiling Point378.4°C at 760 mmHg
Flash Point182.7°C
Index of Refraction1.646

These physical properties influence its stability, solubility, and behavior in different solvents and experimental conditions .

Structural and Chemical Properties

Several parameters provide insight into the compound's chemical behavior and potential biological interactions:

PropertyValue
PSA (Polar Surface Area)49.33000
LogP3.34050

The LogP value of 3.34050 indicates moderate lipophilicity, suggesting potential membrane permeability that may be relevant for biological applications. Similarly, the PSA value offers insights into its potential for passive molecular transport across cellular membranes .

Nomenclature and Alternative Names

Synonyms and Identifiers

N-(4-Fluorophenyl)anthranilic acid is known by several alternative names in scientific literature:

Alternative Names
2-(4-fluoroanilino)benzoic acid
4'-fluorodiphenylamine-2-carboxylic acid

These alternative nomenclatures reflect different systematic naming approaches and historical naming conventions used in chemical literature .

Structural Classification

The compound belongs to the broader class of anthranilic acid derivatives, characterized by an amino group at the ortho position relative to a carboxylic acid group on a benzene ring. The specific structural features include:

  • A benzoic acid core structure

  • A secondary amino group (-NH-) linking two aromatic rings

  • A fluorine atom at the para position of the second phenyl ring

This structural arrangement contributes to its chemical reactivity profile and potential biological activity .

Synthesis and Preparation Methods

Reaction Parameters

Patent literature suggests that the synthesis of substituted anthranilic acid derivatives typically involves:

ParameterConditions
Temperature Range20°C to 100°C (preferably around 30°C)
CatalystsOrganic bases (trialkylamines, alkylpyridines)
Preferred BasesPyridines, 2,6-dimethylpyridine, 2-methyl-5-ethylpyridine, 2,3-dimethylpyridine
Other CatalystsPhosphazenes, 1,8-diazabicyclo[5.4.0]undecene (DBU)

These reaction conditions provide a framework for potential synthetic approaches to N-(4-Fluorophenyl)anthranilic acid, though specific optimized protocols would need to be developed for this particular compound .

Research Applications and Literature Citations

JournalPublication DetailsResearch Focus
Organic LettersVol. 13, No. 20, pp. 5592-5595Synthetic methodologies and applications
Archiv der Pharmazie (2009)Vol. 342, No. 11, pp. 640-650Pharmaceutical applications (authors: Mayur, Yergeri C., et al.)
Journal of Medicinal ChemistryVol. 11, No. 1, pp. 111-117Medicinal chemistry applications
Journal of the Chemical Societypp. 759-761Foundational chemical research

These citations indicate the compound's relevance in organic synthesis, medicinal chemistry, and pharmaceutical research .

Classification ParameterDetails
HS Code2922499990
Classification DescriptionOther amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof
VAT17.0%
Tax Rebate Rate9.0%
Supervision ConditionsAB (certificate of inspection for goods inward, certificate of inspection for goods outward)
MFN Tariff6.5%
General Tariff30.0%

This classification provides insight into its regulatory status and import/export considerations in international trade .

Structure-Activity Relationships

Structural Features Influencing Activity

The structure of N-(4-Fluorophenyl)anthranilic acid includes several key features that likely influence its chemical and potential biological activity:

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